4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid
Description
4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid (CAS: 66490-31-1) is a benzo[b]thiophene derivative characterized by a chlorine substituent at position 4 and a methyl group at position 3 of the fused aromatic ring system. Its molecular formula is C₁₀H₇ClO₂S, with a molar mass of 226.68 g/mol. Its structural features—chlorine and methyl substituents—impart distinct electronic and steric properties, influencing reactivity, lipophilicity, and biological interactions.
Properties
IUPAC Name |
4-chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUMXDXBXSOHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 3-chloro-2-methylbenzoic acid with sulfur-containing reagents under acidic conditions. The reaction may involve the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Synthesis and Derivative Formation
The compound serves as a building block in the synthesis of various derivatives, enhancing its applicability in drug discovery and development. Notably, its derivatives have exhibited significant biological activities, including antibacterial and anticancer properties.
Case Study: Antibacterial Activity
A study synthesized several amino acid derivatives of 4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid, assessing their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed moderate antibacterial activity, particularly against Bacillus subtilis and Escherichia coli, with inhibition zones ranging from 6 to 11 mm .
Anticancer Research
This compound has been investigated for its potential anticancer properties. Research has shown that derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction. For instance, compounds derived from this compound have demonstrated cytotoxic effects against various cancer cell lines .
Enzyme Inhibition
The compound has been evaluated as an inhibitor of serine proteases, particularly Factor Xa, which plays a critical role in the coagulation pathway. This inhibition suggests potential applications in anticoagulant therapies.
Supramolecular Chemistry
Research indicates that this compound can form supramolecular structures when complexed with chiral molecules. These structures exhibit unique properties that could be harnessed for controlled release systems or molecular recognition applications.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid in medicinal applications involves targeting the Mcl-1 protein. By inhibiting Mcl-1, the compound promotes apoptosis in cancer cells and impairs DNA damage repair pathways. This dual action makes it effective against cisplatin-resistant cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes structural analogs of 4-chloro-3-methylbenzo[B]thiophene-2-carboxylic acid, highlighting substituent positions and key physicochemical parameters:
Key Observations:
- Substituent Position Effects : The position of chlorine significantly impacts biological activity. For example, BT2 (3,6-dichloro) exhibits mitochondrial uncoupling activity , whereas 4-chloro derivatives are linked to anti-inflammatory and enzyme inhibitory roles .
- Lipophilicity: The methyl group in this compound increases lipophilicity (clogP ~2.5) compared to non-methylated analogs, enhancing membrane permeability and bioavailability .
Enzyme Inhibition
- PTP1B Inhibition : Thiophene-2-carboxylic acid derivatives, including 4-chloro-3-methyl variants, are competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity. The methyl group enhances binding affinity by occupying hydrophobic pockets in the enzyme active site .
- BCKDK Inhibition : BT2 (3,6-dichloro derivative) inhibits branched-chain ketoacid dehydrogenase kinase (BCKDK), reducing mitochondrial reactive oxygen species (ROS) production. The dual chlorine substituents are critical for this activity .
Antiproliferative and Antimicrobial Activity
- Anticancer Activity: Thiophene derivatives with 4-chloro and methyl substituents show moderate antiproliferative effects against A431 epidermoid carcinoma cells (LD₅₀ ~50 μM). In contrast, analogs with 5-chloro or 6-chloro substituents exhibit reduced potency, highlighting the importance of substitution patterns .
- Antimicrobial Activity : Derivatives like 5-(4-chlorophenyl)-thiophene-2-carboxylic acid demonstrate MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli. The addition of a methyl group (as in 4-chloro-3-methyl) improves activity by ~2-fold due to enhanced lipophilicity .
Biological Activity
4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and potential applications in cancer therapy and other fields.
The primary target of this compound is myeloid cell leukemia-1 (Mcl-1) , a protein that plays a crucial role in regulating apoptosis and cell survival. The compound interacts with Mcl-1 by entering cancer cells, leading to DNA damage and the induction of apoptosis. This mechanism highlights its potential as an anticancer agent, particularly against tumors that overexpress Mcl-1, which is often associated with resistance to chemotherapy .
Pharmacokinetics
Research indicates that this compound has favorable pharmacokinetic properties, allowing it to effectively penetrate cancer cells. Its ability to induce apoptosis suggests good bioavailability and therapeutic potential. Studies have shown that modifications in its structure can enhance binding affinity and selectivity towards Mcl-1 over other proteins such as Bcl-xL and Bcl-2 .
Cellular Effects
The compound has been shown to significantly affect various cell types, particularly cancer cells. It induces apoptosis through the downregulation of Mcl-1, disrupting the cellular mechanisms that prevent programmed cell death. This action is supported by biochemical analyses demonstrating its impact on apoptosis and DNA repair pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Target Protein | Biological Activity | Notes |
|---|---|---|---|
| 3-Chloro-benzo[B]thiophene-2-carboxylic acid | Mcl-1 | Moderate anticancer activity | Less effective than 4-chloro variant |
| 3-Chloro-6-methylbenzo[B]thiophene-2-carboxylic acid | Mcl-1 | Weak anticancer activity | Exhibits lower potency |
| 4-Bromo-3-methylbenzo[B]thiophene-2-carboxylic acid | Mcl-1 | Antimicrobial properties | Focus on antimicrobial rather than anticancer |
The table illustrates that the substitution pattern significantly influences the reactivity and biological activity of these compounds. The presence of chlorine in the 4-position enhances its efficacy against cancer cells compared to its analogs.
Case Study: Anticancer Activity
A study published in ACS Omega investigated various derivatives of benzothiophene compounds, including this compound. The findings indicated that this compound exhibited sub-micromolar dissociation constants when binding to Mcl-1, demonstrating potent anticancer activity. The study emphasized the importance of structural modifications in enhancing binding affinity and selectivity for therapeutic applications .
Case Study: Antimicrobial Properties
Another research article explored the antibacterial activity of derivatives related to benzothiophenes. While this compound was primarily focused on cancer therapy, related compounds showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. This indicates a broader spectrum of biological activity for thiophene derivatives .
Q & A
Q. What are the common synthetic routes for 4-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid, and how are intermediates purified?
The compound is typically synthesized via the Schmidt reaction, where a primary amine reacts with 2-chlorobenzoic acid derivatives in the presence of a base and organic solvent . Key intermediates, such as methyl esters (e.g., methyl benzo[b]thiophene-2-carboxylate), are purified using reverse-phase HPLC with gradients like methanol-water (30%→100%) to achieve >98% purity . Critical parameters include nitrogen atmosphere protection during reflux and solvent selection (e.g., dry CH₂Cl₂) to minimize side reactions.
Q. What spectroscopic methods are used to characterize this compound, and what key peaks should researchers expect?
- IR Spectroscopy : Look for C=O (1680–1720 cm⁻¹), C-Cl (550–750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches .
- NMR :
- ¹H NMR : Aromatic protons appear δ 7.2–8.0 ppm; methyl groups (δ 2.3–2.6 ppm) and carboxylic acid protons (broad, δ 12–13 ppm) .
- ¹³C NMR : The carboxylic acid carbon resonates at δ 165–170 ppm, while thiophene carbons appear δ 120–140 ppm .
- LC-MS/HRMS : Confirm molecular weight (e.g., C₁₀H₇ClO₂S: theoretical [M+H]⁺ = 226.99) .
Q. What safety protocols are critical when handling this compound?
Refer to safety data sheets (SDS) for hazards:
- Health Risks : Irritant (skin/eyes), potential respiratory sensitizer. Use PPE (gloves, goggles, fume hood) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Environmental Impact : Toxic to aquatic life; avoid release into waterways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the Schmidt reaction for this compound?
- Catalyst Screening : Test bases like NaH or K₂CO₃ to enhance nucleophilic substitution .
- Temperature Control : Maintain reflux at 80–100°C to balance reaction rate and decomposition .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. CH₂Cl₂ for intermediate stability .
- Yield Tracking : Use HPLC to monitor reaction progress and isolate intermediates early (e.g., 67% yield achieved via gradient elution) .
Q. How do structural modifications (e.g., substituent position) affect the compound’s biological activity?
- Case Study : Analogues like 6-Chlorobenzo[b]thiophene-2-carboxylic acid (CAS 26018-73-5) show reduced antibacterial activity compared to the 4-chloro derivative, suggesting steric/electronic effects at position 3–4 are critical .
- SAR Analysis : Methyl groups enhance lipophilicity (logP), while carboxylic acid moieties improve solubility for drug delivery .
Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts)?
- Cross-Validation : Compare data with corrected literature (e.g., corrigenda for NMR assignments in thiazolidine derivatives) .
- Deuterated Solvents : Ensure consistency in solvent choice (e.g., DMSO-d₆ vs. CDCl₃) to avoid δ shifts .
- Collaborative Verification : Reproduce syntheses and share raw spectral data via platforms like PubChem .
Methodological Challenges and Solutions
Q. What strategies resolve low purity in final products after synthesis?
- Recrystallization : Use methanol/water mixtures (e.g., 70:30) to remove unreacted starting materials .
- Chromatography : Employ silica gel columns with ethyl acetate/hexane (1:3) for non-polar impurities .
- HPLC Optimization : Adjust mobile phase pH (e.g., 0.1% TFA) to sharpen peaks for carboxylic acids .
Q. How can computational tools predict the compound’s reactivity or stability?
- DFT Calculations : Model electrophilic aromatic substitution at the thiophene ring using Gaussian09 .
- pKa Estimation : Tools like MarvinSketch predict carboxylic acid deprotonation (~pKa 2.5), guiding reaction pH .
Data Presentation Example
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | 217–220°C | DSC |
| Purity | ≥98% (HPLC) | Reverse-phase HPLC |
| Solubility (Water) | 1.2 mg/mL (25°C) | Shake-flask method |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
